molecular formula C8H7BrN4O2 B13281388 Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate

Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate

Cat. No.: B13281388
M. Wt: 271.07 g/mol
InChI Key: ODTMYMBHDIQFIH-UHFFFAOYSA-N
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Description

Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate (CAS: 2090728-87-1) is a brominated heterocyclic compound with the molecular formula C₈H₇BrN₄O₂ and a molecular weight of 271.07 g/mol . It features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a bromine atom at position 8 and a methyl ester group at position 2. The ester functional group enhances its solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H7BrN4O2

Molecular Weight

271.07 g/mol

IUPAC Name

methyl 2-(8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)acetate

InChI

InChI=1S/C8H7BrN4O2/c1-15-6(14)4-5-11-12-8-7(9)10-2-3-13(5)8/h2-3H,4H2,1H3

InChI Key

ODTMYMBHDIQFIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NN=C2N1C=CN=C2Br

Origin of Product

United States

Preparation Methods

Core Triazolo[4,3-a]pyrazine Synthesis

The triazolo-pyrazine core is typically constructed via cyclization reactions. A common approach involves:

  • Hydrazine-mediated cyclization : Reacting 2,3-dichloropyrazine with hydrazine hydrate in ethanol at 85°C to form pyrazine hydrazine intermediates.
  • Triethoxy methane cyclization : Treating the hydrazine intermediate with triethoxy methane under reflux (80°C) to yield the triazolo[4,3-a]pyrazine scaffold.

Example :

2,3-Dichloropyrazine → Hydrazine hydrate (EtOH, 85°C) → Pyrazine hydrazine  
Pyrazine hydrazine + Triethoxy methane (80°C, reflux) → Triazolo[4,3-a]pyrazine core  

Bromination at the 8-Position

Bromination is achieved using electrophilic brominating agents. Key steps include:

Conditions :

Step Reagents/Conditions Yield Source
Activation POCl₃, CH₃CN, 10–15°C
Bromination Br₂, THF, 70–75°C, 5 h 65%

Esterification to Introduce the Acetate Group

The methyl acetate moiety is introduced via nucleophilic substitution or alkylation:

  • Alkylation with methyl bromoacetate : Reacting the brominated intermediate with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) in DMF at 60°C.
  • Purification : Isolating the product via column chromatography (hexane/EtOAc gradient) or recrystallization.

Optimized Protocol :

8-Bromo-triazolo[4,3-a]pyrazine + Methyl bromoacetate → K₂CO₃, DMF, 60°C, 12 h  
→ Purification (SiO₂, hexane/EtOAc 3:1) → Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate  

Alternative Routes and Modifications

  • Microwave-assisted synthesis : Reducing reaction times from hours to minutes using microwave irradiation.
  • One-pot strategies : Combining cyclization and bromination steps to improve efficiency, though yields may vary (45–60%).

Analytical Validation

Final compounds are characterized using:

  • NMR : Key signals include δ 8.52–8.59 (pyrazine protons) and δ 3.73 (methyl ester).
  • HRMS : Observed m/z 271.07 (M+H⁺), matching the theoretical mass.
  • XRD : Confirming crystalline structure for patent filings.

Challenges and Optimization

  • Selectivity issues : Competing reactions at the 6-position require careful temperature control.
  • Yield improvements : Using Pd catalysts (e.g., Pd(OAc)₂) in Stille couplings enhances efficiency for precursor synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Bromine Substitution Patterns in Triazolo-Pyrazines

Bromine substitution at different positions on the triazolo-pyrazine scaffold significantly impacts structural and electronic properties:

Compound Bromine Position(s) Key Structural Features Reference
Target Compound 8 Bromine at position 8; methyl ester at position 3. Non-covalent interactions influence packing .
7-Bromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(1H)-one 7 Bromine at position 7; tert-butyl group at position 3. Reduced steric hindrance compared to ester derivatives.
7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazine 7 and 8 Dual bromination increases molecular weight (423.09 g/mol) and alters π-π stacking .

Key Findings :

  • Bromine at position 8 (target compound) creates a distinct electronic environment compared to position 7 analogs, influencing reactivity in cross-coupling reactions .
  • X-ray diffraction (XRD) studies reveal that bromine at position 8 induces shorter bond lengths (C-Br: ~1.89 Å) and planar molecular packing, enhancing crystallinity .

Functional Group Variations at Position 3

The methyl ester group in the target compound contrasts with other substituents:

Compound Position 3 Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound Methyl ester 271.07 Hydrolyzable to carboxylic acid (CAS 1779768-40-9); potential prodrug .
3-tert-Butyl-8-bromopyrazolo[5,1-c][1,2,4]triazin-4(1H)-one tert-Butyl 326.15 Enhanced lipophilicity (logP ~2.8); steric bulk limits nucleophilic attack .
3-Benzyl-8-amino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Benzyl 296.31 Amino group at position 8 increases hydrogen-bonding capacity; bioactive in adenosine receptor studies .

Key Findings :

  • Methyl esters (target compound) improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to tert-butyl derivatives .
  • In bioactive analogs, benzyl or aryl groups at position 3 enhance binding to adenosine receptors (A₁/A₂ₐ), while esters may serve as hydrolyzable prodrugs .

Heterocycle Modifications and Bioactivity

Comparisons with related heterocycles highlight scaffold-specific effects:

Compound Core Structure Key Modifications Bioactivity/Application Reference
Target Compound [1,2,4]Triazolo-pyrazine 8-Br, 3-ester Intermediate for kinase inhibitors .
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine Imidazo-pyrazine 8-Br, 6-Cl, 3-Me Anticandidate for antiviral agents .
8-Amino-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine [1,2,4]Triazolo-pyrazine 8-NH₂, 3-CF₃ Potent adenosine A₂ₐ antagonist (IC₅₀: 12 nM) .

Key Findings :

  • Imidazo-pyrazines (e.g., ) exhibit distinct electronic profiles due to the fused imidazole ring, favoring interactions with viral proteases .
  • Amino or trifluoromethyl groups at position 3 enhance receptor affinity but reduce metabolic stability compared to ester derivatives .

Biological Activity

Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate (CAS Number: 2090728-87-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C8H7BrN4O2
  • Molecular Weight : 271.07 g/mol
  • Purity : 97%

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : The compound has shown promising antibacterial properties against various strains of bacteria. Studies indicate that triazolo-pyrazine derivatives often exhibit significant antimicrobial effects due to their ability to interact with bacterial enzymes and disrupt cellular processes .
  • Anticancer Potential : Research indicates that compounds within the triazolo-pyrazine class possess antiproliferative activities against several cancer cell lines. This compound may inhibit key signaling pathways involved in cancer progression by targeting specific kinases such as c-Met and VEGFR-2 .
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress and may contribute to their anticancer effects .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets involved in disease pathways. For instance:

  • Kinase Inhibition : The compound has been shown to inhibit kinases that play vital roles in cell proliferation and survival, leading to reduced tumor growth in various models .
  • Interaction with Bacterial Targets : Its structural features allow it to interfere with bacterial metabolism by inhibiting critical enzymes necessary for bacterial survival .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits proliferation in cancer cell lines
AntioxidantProtects against oxidative damage

Case Study: Anticancer Activity

A study evaluating the anticancer potential of various triazolo-pyrazine derivatives found that those similar in structure to this compound exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell cycle regulation and apoptosis induction .

Case Study: Antimicrobial Efficacy

Another research project investigated the antimicrobial efficacy of triazolo-pyrazine compounds against resistant bacterial strains. This compound was included in a series of tests and demonstrated notable activity against Gram-positive bacteria .

Q & A

Q. What are the typical synthetic pathways for preparing Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate, and how do reaction conditions influence intermediate formation?

The synthesis often involves cyclization of hydrazine derivatives with carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C, followed by reflux with aryl/benzyl hydrazinopyrazinones (). For example, ethyl 2-amino-2-(2-benzyl-hydrazono)acetate cyclizes with CDI to form triazolo-pyrazine intermediates . Bromination at the 8-position is typically achieved using bromine sources like NBS or via direct substitution in precursors. Key variables include solvent choice (DMFA vs. ethanol), temperature (100–150°C), and reaction duration (12–24 hours), which affect yields by controlling side reactions like over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR data be resolved?

1H/13C NMR is critical for confirming regiochemistry and substitution patterns. For instance, aromatic protons in 8-bromo derivatives exhibit distinct splitting patterns (e.g., δ 7.36–8.15 ppm in DMSO-d6), while methyl ester groups resonate near δ 3.6–3.8 ppm . Discrepancies in coupling constants or integration ratios may arise from impurities or tautomerism. Cross-validation with HRMS (e.g., exact mass for C17H19BrN5O2: [M+H]+ 404.0722) and IR (e.g., carbonyl stretches at ~1700 cm⁻¹) is recommended to resolve ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during cyclization steps?

Low yields in cyclization (e.g., 50–65% in ) often stem from incomplete imidazolide formation or competing hydrolysis. Strategies include:

  • Pre-activation of acids : Use CDI in anhydrous dioxane to form imidazolide intermediates before adding hydrazinopyrazinones .
  • Solvent control : DMFA enhances solubility of polar intermediates, while ethanol minimizes ester hydrolysis.
  • Temperature modulation : Prolonged reflux (24 hours) ensures complete cyclization but risks decomposition; iterative TLC monitoring is advised .

Q. What mechanistic insights explain the regioselectivity of bromination at the 8-position in triazolo-pyrazine scaffolds?

The 8-position’s electron-deficient nature (due to adjacent triazole and pyrazine rings) favors electrophilic bromination. Computational studies suggest that bromine preferentially attacks the C8 carbon, stabilized by resonance with the triazole nitrogen lone pairs. Experimental data (e.g., single-crystal XRD in ) confirm this selectivity, with bromine substituents influencing π-stacking in receptor-binding assays .

Q. How can the ester group be modified to enhance bioactivity, and what analytical methods validate these modifications?

Ester hydrolysis or amidation (e.g., using activated imidazolyl intermediates) introduces carboxylate or amide functionalities. For example:

  • Amide derivatives : React with aliphatic/aromatic amines in dioxane (50–92% yields, ).
  • Acid derivatives : Hydrolyze esters with LiOH in dioxane/water (e.g., 65% yield for propanoic acid derivatives).
    LC-MS and 1H NMR track conversion (e.g., loss of methyl ester peaks at δ 3.6 ppm), while bioassays (e.g., adenosine receptor binding in ) quantify activity shifts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar triazolo-pyrazine syntheses?

Yield variations (e.g., 42–95% in ) often arise from:

  • Purification methods : Recrystallization (DMFA/i-propanol) vs. column chromatography .
  • Starting material purity : Hydrazinopyrazinone precursors with >95% purity improve reproducibility.
  • Catalyst load : Pd(PPh3)4 in Suzuki couplings () requires strict anhydrous conditions to prevent deactivation.

Q. Why do some studies report conflicting solubility profiles for brominated triazolo-pyrazines?

Solubility in chloroform vs. methanol ( ) depends on substituent polarity. Bromine’s electron-withdrawing effect reduces solubility in polar solvents unless balanced by hydrophilic groups (e.g., hydroxyl or amino). Pre-formulation studies using Hansen solubility parameters are recommended for drug discovery pipelines .

Methodological Recommendations

Q. What strategies improve the scalability of Methyl 2-{8-bromo-triazolo-pyrazin-3-yl}acetate synthesis for preclinical studies?

  • Batch optimization : Scale reactions in sulfolane at 150°C () with continuous NH3 scrubbing to prevent byproduct formation.
  • Green chemistry : Replace DMFA with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Automated purification : Use flash chromatography with gradients of EtOAc/hexane to isolate >95% pure product .

Q. How can computational modeling guide the design of triazolo-pyrazine derivatives with enhanced receptor affinity?

Docking studies (e.g., using AutoDock Vina) predict binding poses at adenosine A1/A2A receptors. Key interactions include:

  • Hydrogen bonds : Between the triazole nitrogen and Thr88 (A2A).
  • Halogen bonding : Bromine’s σ-hole interaction with Phe168 .
    Validate models with mutagenesis data (e.g., Kd shifts in Phe168Ala mutants) .

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